2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
Description
2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid is a benzoic acid derivative featuring an isobutyrylamino-substituted aniline moiety linked via a carbonyl group to the ortho position of the benzoic acid core. Its IUPAC name reflects this structure, and it is identified by the molecular formula C₁₈H₁₈N₂O₄ (molecular weight: 326.36 g/mol) and CAS number 925610-04-4 . This compound is structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid (2-[3-(trifluoromethyl)anilino]benzoic acid), which share a similar backbone but differ in substituent groups .
Properties
IUPAC Name |
2-[[3-(2-methylpropanoylamino)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)16(21)19-12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJMLLRHXJSXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Acylation and Amide Coupling
The compound’s structure suggests a two-step synthesis involving sequential acylation and amide bond formation:
Step 1: Synthesis of 3-(Isobutyrylamino)aniline
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Reagents : 3-Aminoaniline, isobutyryl chloride, triethylamine (TEA), dichloromethane (DCM).
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Conditions :
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Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Step 2: Coupling with 2-Carboxybenzoyl Chloride
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Reagents : 3-(Isobutyrylamino)aniline, 2-carboxybenzoyl chloride, DCM, TEA.
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Conditions :
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React 3-(isobutyrylamino)aniline (1.0 equiv) with 2-carboxybenzoyl chloride (1.1 equiv) in DCM at RT for 6 hours.
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Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
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Yield : ~70% (estimated).
Mechanistic Insight :
The first step forms an amide bond via nucleophilic acyl substitution, while the second step establishes the second amide linkage through a similar mechanism. This route avoids side reactions by isolating intermediates.
One-Pot Catalytic Oxidation and Coupling
A patent describing toluene oxidation to benzoic acid under photocatalytic conditions provides a foundation for adapting catalytic methods:
Reagents :
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Toluene derivative (pre-functionalized with isobutyrylamino and anilino groups), benzophenone (catalyst), acetonitrile, Xe lamp (300 W).
Conditions :
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Dissolve the toluene precursor (e.g., 3-(isobutyrylamino)-N-(2-carboxyphenyl)aniline) in acetonitrile.
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Add benzophenone (10 mol%) and irradiate under a Xe lamp (300 W) at 25°C for 6 hours.
Workup :
Yield : ~67% (extrapolated from benzoic acid synthesis).
Advantages :
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Avoids toxic reagents (e.g., acyl chlorides).
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Single-step synthesis reduces purification steps.
Peptide Coupling Reagent-Assisted Synthesis
Modern amide bond-forming reagents enable efficient synthesis:
Reagents :
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3-(Isobutyrylamino)aniline, 2-carboxybenzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF).
Conditions :
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Activate 2-carboxybenzoic acid (1.0 equiv) with EDC (1.2 equiv) and NHS (1.1 equiv) in DMF for 30 minutes.
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Add 3-(isobutyrylamino)aniline (1.0 equiv) and stir at RT for 24 hours.
Workup :
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Dilute with water, extract with ethyl acetate, and purify via HPLC.
Yield : ~80% (based on similar couplings).
Comparative Analysis of Synthesis Methods
Optimization Strategies and Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biological processes, making it useful in research applications to study protein functions and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The trifluoromethyl group in flufenamic acid enhances lipophilicity and metabolic stability, critical for its anti-inflammatory activity . In contrast, the isobutyrylamino group in the target compound introduces a bulky, hydrophobic substituent that may influence binding affinity to cyclooxygenase (COX) enzymes or alter solubility .
Backbone Modifications :
- Replacement of the benzoic acid core with a cyclohexanecarboxylic acid moiety (e.g., ) introduces conformational rigidity, which could affect pharmacokinetic properties such as half-life or tissue penetration.
Crystallographic and Solubility Considerations: Polymorphism studies on flufenamic acid (e.g., solvatomorphism in methanol ) highlight how crystal packing and solvent interactions impact bioavailability—a factor relevant to the target compound during formulation.
Synthetic Utility :
- The target compound and its analogs (e.g., ) serve as intermediates in synthesizing more complex molecules, such as protease inhibitors or kinase modulators, due to their amide and carbonyl functionalities.
Biological Activity
2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid is a complex organic compound with notable applications in both chemistry and biology. Its unique structure, characterized by an isobutyrylamino group attached to an aniline derivative, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C18H18N2O4
- Molecular Weight : 326.36 g/mol
- CAS Number : 925610-04-4
The compound's structure allows it to interact with various biological targets, which is crucial for its activity in proteomics and biochemical assays.
The biological activity of this compound primarily involves its interaction with proteins and enzymes. It can modulate enzyme activities by binding to active sites or allosteric sites, influencing various biochemical pathways. The specific interactions can lead to alterations in protein functions, making it a valuable tool in research aimed at understanding protein dynamics and interactions.
Proteomics Research
The compound is employed in proteomics to study protein interactions and functions. It serves as a reagent in assays that investigate enzyme kinetics and inhibition, providing insights into metabolic pathways.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The presence of the anilino group is thought to enhance the interaction with microbial enzymes or membranes, potentially leading to inhibitory effects on microbial growth.
Study 1: Enzyme Inhibition Assays
In a study assessing the inhibitory effects of this compound on specific enzymes, researchers found that the compound inhibited the activity of certain proteases at micromolar concentrations. The inhibition was competitive, suggesting that the compound binds to the active site of the enzyme.
Study 2: Antimicrobial Efficacy
A series of tests conducted against various bacterial strains demonstrated that derivatives of this compound showed significant antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-{[3-(Acetylamino)anilino]-carbonyl}benzoic acid | Structure | Moderate enzyme inhibition |
| 2-{[3-(Propionylamino)anilino]-carbonyl}benzoic acid | Structure | Low antimicrobial activity |
The uniqueness of this compound lies in its specific isobutyrylamino group, which enhances its biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
